Biotin-KKKRKV (acetate)
Description
Biotin-KKKRKV (acetate) is a biotinylated peptide conjugate composed of biotin (a B-complex vitamin) and the hexapeptide KKKRKV, derived from the nuclear localization signal (NLS) of Simian Virus 40 (SV40) . The molecular formula is C₄₇H₈₉N₁₅O₁₁S, with a molecular weight of 1072.37 Da, and it exists as a stable, lyophilized powder for research applications .
Properties
Molecular Formula |
C47H89N15O11S |
|---|---|
Molecular Weight |
1072.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C45H85N15O9S.C2H4O2/c1-27(2)36(43(67)68)59-42(66)31(17-7-11-23-48)56-41(65)32(18-13-25-53-44(50)51)57-40(64)30(16-6-10-22-47)55-39(63)29(15-5-9-21-46)54-38(62)28(49)14-8-12-24-52-35(61)20-4-3-19-34-37-33(26-70-34)58-45(69)60-37;1-2(3)4/h27-34,36-37H,3-26,46-49H2,1-2H3,(H,52,61)(H,54,62)(H,55,63)(H,56,65)(H,57,64)(H,59,66)(H,67,68)(H4,50,51,53)(H2,58,60,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,36-,37-;/m0./s1 |
InChI Key |
FGFNBNAOUJDXJT-PZAKQGQDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-KKKRKV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Biotin-KKKRKV (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Biotin-KKKRKV (acetate) primarily undergoes reactions typical of peptides, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS
Major Products
The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used for various biochemical applications .
Scientific Research Applications
Biotin-KKKRKV (acetate) has a wide range of applications in scientific research:
Chemistry: Used in studies involving protein-peptide interactions and peptide modifications.
Biology: Facilitates the study of nuclear localization signals and protein trafficking.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and other biotechnological applications .
Mechanism of Action
Biotin-KKKRKV (acetate) exerts its effects by facilitating the nuclear import of proteins. The KKKRKV sequence binds to importin proteins, which transport the peptide-protein complex into the nucleus. Biotinylation allows for easy detection and purification of the peptide using streptavidin-based methods .
Comparison with Similar Compounds
Research Findings and Key Insights
Biotin-KKKRKV (Acetate) in Targeted Delivery
Studies highlight its utility in delivering cargo (e.g., siRNA, CRISPR-Cas9) to the nucleus via NLS peptides, achieving 60–80% higher nuclear localization efficiency compared to non-targeted biotinylated controls .
Tetrazine-PEG4-biotin in Bioorthogonal Chemistry
This compound demonstrates rapid reaction kinetics (k ~ 10⁴ M⁻¹s⁻¹) in tetrazine-alkyne cycloadditions, enabling real-time labeling of cell-surface proteins without cytotoxicity .
Limitations and Challenges
- Biotin-KKKRKV : Susceptible to proteolytic degradation in serum-rich environments.
- Tetrazine-PEG4-biotin : Requires UV excitation for some applications, limiting in vivo use .
Q & A
Q. How is Biotin-KKKRKV acetate synthesized and characterized for research applications?
Methodological Answer:
Q. What are the key applications of Biotin-KKKRKV acetate in nuclear targeting studies?
Methodological Answer :
- Nuclear Transport Studies : The KKKRKV sequence (SV40-derived NLS) enables investigation of nuclear import mechanisms. Biotin facilitates streptavidin-based detection in fluorescence microscopy or pull-down assays .
- Protocol Optimization :
Advanced Research Questions
Q. How can researchers address contradictory results in Biotin-KKKRKV acetate-mediated nuclear localization across cell lines?
Methodological Answer :
- Experimental Variables :
- Data Reconciliation :
Q. What strategies improve the stability of Biotin-KKKRKV acetate in serum-containing media?
Methodological Answer :
- Modifications :
- Validation :
Q. How should researchers design controls for studies using Biotin-KKKRKV acetate in CRISPR/dCas9 delivery systems?
Methodological Answer :
- Essential Controls :
- Data Interpretation :
Methodological Best Practices
Q. How to resolve discrepancies in peptide solubility during experimental replication?
Methodological Answer :
Q. What statistical approaches are recommended for analyzing dose-dependent nuclear localization efficiency?
Methodological Answer :
- Analysis Framework :
- Reporting Standards :
Data Contradiction Analysis
Q. How to interpret conflicting biophysical data (e.g., CD vs. NMR structural predictions)?
Methodological Answer :
- Technique Limitations :
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
